2-Methyl-2-octenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73757-27-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-2-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI Key |
IHZRGRBFNMNNFV-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCC/C=C(\C)/C=O |
Canonical SMILES |
CCCCCC=C(C)C=O |
density |
0.872-0.882 |
physical_description |
Colourless liquid; fruity green aroma |
solubility |
Insoluble in water; slightly soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Synthesis and Derivatization Strategies
Classical Synthetic Approaches for 2-Methyl-2-octenal (B12649308)
Traditional methods for synthesizing this compound and similar structures rely on well-established reactions that have been fundamental to organic synthesis for decades.
Hydroformylation-Based Syntheses
Hydroformylation, also known as the "oxo process," is a key industrial method for producing aldehydes from alkenes. rsc.org This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a catalyst, typically based on cobalt or rhodium, in the presence of carbon monoxide and hydrogen (synthesis gas). rsc.orgnih.gov
A plausible hydroformylation route to this compound would start from 2-methyl-1-octene. The reaction theoretically yields two isomeric aldehydes: the desired 3-methylnonanal and its linear isomer, 2-methyloctanal (B1594714). Subsequent controlled oxidation or other functional group manipulations would be required to introduce the α,β-unsaturation to yield this compound, making this a multi-step and potentially complex pathway.
Key challenges in this approach include:
Regioselectivity: Controlling the reaction to favor the branched aldehyde over the linear one is a significant challenge. The choice of catalyst and ligands plays a crucial role in directing the regioselectivity. rsc.org
Substrate Reactivity: Hydroformylation of sterically hindered or substituted alkenes can be slower compared to linear terminal olefins. researchgate.net
Further Transformations: The initial product is a saturated aldehyde, which necessitates additional steps to introduce the C2-C3 double bond.
Organometallic Reagent-Mediated Transformations
Organometallic reagents are fundamental in forming carbon-carbon bonds. While Grignard reagents are classic examples used for adding alkyl or aryl groups to carbonyls, a more direct classical route to the backbone of this compound is the aldol (B89426) condensation. blogspot.comlibretexts.org
This pathway involves a crossed-aldol condensation between propanal and hexanal (B45976) using a base catalyst, such as sodium hydroxide (B78521) (NaOH). vedantu.com The mechanism proceeds as follows:
The base removes an acidic α-hydrogen from propanal to form a nucleophilic enolate.
The enolate attacks the electrophilic carbonyl carbon of hexanal.
The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated aldehyde, this compound.
A significant challenge in crossed-aldol reactions is the potential for self-condensation of each aldehyde, leading to a mixture of four possible products. vedantu.comdoubtnut.com However, by carefully controlling reaction conditions, such as slowly adding one aldehyde to a mixture of the other aldehyde and the base, the desired crossed-product can be favored.
Wittig-Type Condensation Pathways
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgdalalinstitute.comlibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). wikipedia.org A key advantage is that the position of the newly formed double bond is unambiguously determined. libretexts.org
A direct, one-step synthesis of this compound via a standard Wittig reaction is not straightforward, as the target molecule is itself an aldehyde. A more feasible approach involves a multi-step sequence:
Wittig Olefination: Hexanal is reacted with a stabilized ylide, such as (triphenylphosphoranylidene)propionate, to form an α,β-unsaturated ester. Stabilized ylides are known to predominantly yield the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org
Reduction: The resulting ester is then reduced to the corresponding allylic alcohol using a reagent like diisobutylaluminium hydride (DIBAL-H).
Oxidation: Finally, the allylic alcohol is selectively oxidized to the α,β-unsaturated aldehyde, this compound, using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Advanced and Stereoselective Synthesis Methodologies
Modern synthetic strategies often focus on improving the efficiency, selectivity, and environmental footprint of chemical reactions. These include modifications of classical reactions and the development of new catalytic systems.
Horner-Emmons Condensation Applications
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction. wikipedia.orgyoutube.com It employs a phosphonate (B1237965) carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com This allows for reactions with a broader range of aldehydes and even some ketones that are unreactive in the Wittig reaction. alfa-chemistry.com
A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes, especially with unstabilized or semi-stabilized phosphonates. wikipedia.orgalfa-chemistry.comnrochemistry.com Another practical benefit is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup, simplifying product purification compared to the often-problematic triphenylphosphine (B44618) oxide from the Wittig reaction. alfa-chemistry.com
A direct HWE synthesis of this compound can be envisioned by reacting hexanal with the anion of a suitably functionalized phosphonate, such as diethyl 2-formylpropylphosphonate (after deprotection of the aldehyde).
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Less nucleophilic; reacts well with aldehydes, less so with ketones. commonorganicchemistry.com | More nucleophilic; reacts well with both aldehydes and ketones. alfa-chemistry.com |
| Stereoselectivity | Variable; stabilized ylides give (E)-alkenes, non-stabilized give (Z)-alkenes. wikipedia.orgorganic-chemistry.org | Generally high (E)-selectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). dalalinstitute.com | Dialkyl phosphate salt (water-soluble, easy to remove). alfa-chemistry.com |
| Base Required | Often requires very strong bases (e.g., n-BuLi). commonorganicchemistry.com | Can be used with milder bases (e.g., NaH, NaOMe). alfa-chemistry.com |
Organocatalytic Approaches to α,β-Unsaturated Aldehydes
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis, often providing greener and more efficient alternatives to metal-based or stoichiometric reagents. For the synthesis of α,β-unsaturated aldehydes like this compound, the amine-catalyzed aldol condensation is a prominent example.
This approach is analogous to the classical base-catalyzed aldol reaction but offers distinct advantages in terms of control and milder conditions. The reaction between propanal and hexanal can be effectively catalyzed by secondary amines, such as proline or its derivatives. The mechanism involves the formation of a nucleophilic enamine intermediate from propanal and the amine catalyst. This enamine then attacks hexanal, and subsequent dehydration leads to the final product.
This methodology has been successfully applied to the solvent-free self-condensation of propanal to 2-methylpentenal using solid base catalysts like hydrotalcite, achieving high conversion and selectivity. researchgate.netiitm.ac.in This demonstrates the potential for a highly efficient and environmentally friendly synthesis of this compound.
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages |
|---|---|---|---|
| Classical Base | Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution. reading.ac.uk | Inexpensive and readily available. |
| Solid Base | Hydrotalcite (Mg/Al ratio 3.5) | Solvent-free, 100°C. researchgate.net | Heterogeneous (easy to remove), recyclable, high selectivity. researchgate.net |
| Organocatalyst | L-Proline or Pyrrolidine | Organic solvent or neat, room temperature. | Mild conditions, potential for enantioselectivity, avoids strong bases. |
Functionalization and Derivatization Reactions for Novel Analogues
The chemical structure of this compound, an α,β-unsaturated aldehyde, features two primary reactive sites: the carbon-carbon double bond (C=C) and the aldehyde functional group (-CHO). nih.govmdpi.com The conjugation of these two groups results in a unique electronic distribution, making the carbonyl carbon and the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity allows for a wide array of functionalization and derivatization reactions to generate novel analogues with modified structures and properties. These reactions can be broadly categorized into strategies for extending the carbon skeleton, modifying the aldehyde moiety, and controlling the stereochemical outcomes of these transformations.
Extending the carbon framework of this compound can be achieved by targeting either the β-carbon of the alkene via conjugate addition or the aldehyde carbon through olefination reactions.
One of the most effective methods for adding carbon nucleophiles to the β-position of α,β-unsaturated carbonyls is the Michael Addition (or 1,4-conjugate addition). pressbooks.pub Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly well-suited for this transformation as they selectively perform 1,4-addition, whereas other organometallic reagents like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl carbon. ucalgary.cawikipedia.orgchemistrysteps.com The reaction of this compound with a Gilman reagent introduces an alkyl or aryl group at the C3 position, generating a new, longer-chain aldehyde after protonation of the intermediate enolate. ucalgary.ca This method allows for the creation of a diverse range of analogues by simply varying the R group of the organocuprate. chem-station.com
The Horner-Wadsworth-Emmons (HWE) reaction represents another powerful tool, primarily used for creating carbon-carbon double bonds with high stereoselectivity. wikipedia.org While it is a key method for the initial synthesis of α,β-unsaturated aldehydes, it can also be applied to the aldehyde group of this compound itself to extend the carbon chain. nrochemistry.com By reacting this compound with a stabilized phosphonate ylide, the aldehyde group is converted into an alkene, resulting in a new, extended conjugated diene system. The geometry of the newly formed double bond is predominantly (E), a characteristic advantage of the HWE reaction. wikipedia.orgresearchgate.net
The Stetter reaction offers a different approach where the aldehyde acts as an acyl anion equivalent. wikipedia.org In this reaction, catalyzed by N-heterocyclic carbenes, the aldehyde can be added to a Michael acceptor, such as an α,β-unsaturated ester or ketone, forming a 1,4-dicarbonyl compound. This effectively couples the carbon skeleton of this compound with another molecule, leading to significant structural elaboration. wikipedia.org
Table 1: Selected Carbon Chain Extension Strategies for this compound
| Reaction Type | Reagent Type | Target Site | Description | Potential Product from this compound |
|---|---|---|---|---|
| Michael Addition | Organocuprate (e.g., (CH₃)₂CuLi) | C3 (β-carbon) | Adds an alkyl/aryl group via 1,4-conjugate addition. ucalgary.ca | 3,3-Dimethyl-octanal |
| Horner-Wadsworth-Emmons | Phosphonate Ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) | C1 (Aldehyde) | Converts the aldehyde into an (E)-alkene, forming a diene. wikipedia.org | Ethyl 4-methyl-2,4-decadienoate |
| Stetter Reaction | Michael Acceptor (e.g., Methyl acrylate) + Catalyst | C1 (Aldehyde) | The aldehyde acts as an acyl anion equivalent, adding to the acceptor. wikipedia.org | Methyl 4-formyl-4-methyl-5-oxodecanoate |
The aldehyde group is one of the most versatile functional groups in organic chemistry, and in this compound, it can be transformed into a variety of other functionalities while preserving the α,β-unsaturation.
Reduction: The aldehyde can be selectively reduced to a primary allylic alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this, yielding 2-methyl-2-octen-1-ol. This transformation is fundamental for creating analogues with alcohol-derived functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methyl-2-octenoic acid. Mild oxidizing agents are required to avoid reactions at the double bond. Tollens' reagent (a silver mirror test) or sodium chlorite (B76162) (NaClO₂) are commonly used for this purpose. wikipedia.org
Iminium Ion and Imine Formation: Reaction with primary or secondary amines can convert the aldehyde into an α,β-unsaturated imine or an iminium ion, respectively. worktribe.comworktribe.com This reaction is often reversible and is a key step in organocatalysis, where the iminium ion activates the molecule for asymmetric additions. mdpi.com The formation of α,β-unsaturated imines is generally favored kinetically over conjugate addition of the amine for most aldehydes. researchgate.netnih.gov
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. wikipedia.org This reaction introduces a hydroxyl group and a nitrile group at the C1 position, providing a precursor for α-hydroxy acids and other derivatives.
Table 2: Common Modifications of the Aldehyde Group in this compound
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |
|---|---|---|---|
| Reduction | NaBH₄ | Primary Alcohol | 2-Methyl-2-octen-1-ol |
| Oxidation | Ag₂(NH₃)₂OH (Tollens') | Carboxylic Acid | 2-Methyl-2-octenoic acid |
| Imine Formation | R-NH₂ (e.g., Benzylamine) | Imine | N-(2-methyl-2-octenylidene)benzenamine |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin | 2-Hydroxy-3-methyl-3-nonenenitrile |
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules. rijournals.com For derivatives of this compound, stereocontrol can be applied to the geometry of the C=C double bond or to the creation of new chiral centers at the C1 or C3 positions.
The geometry of the trisubstituted double bond in this compound itself can be controlled during its synthesis. The Horner-Wadsworth-Emmons reaction and its variants are powerful for this purpose. The standard HWE reaction typically yields the (E)-isomer with high selectivity. wikipedia.org Conversely, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6), can be employed to favor the formation of the (Z)-alkene. nrochemistry.com
The creation of new stereocenters can be achieved through asymmetric synthesis. Asymmetric conjugate addition to the β-carbon is a well-developed field. mdpi.com Chiral secondary amine catalysts, such as those developed by MacMillan, can activate α,β-unsaturated aldehydes towards enantioselective Michael additions by forming a chiral iminium ion intermediate. nih.gov This strategy allows for the addition of various nucleophiles to the C3 position with high enantioselectivity. Similarly, copper-catalyzed asymmetric 1,4-additions using chiral phosphine (B1218219) ligands can deliver alkyl or aryl groups to the β-position with excellent stereocontrol. chem-station.comacs.org
Stereocontrol can also be exerted at the C1 position. Asymmetric reduction of the aldehyde using chiral reducing agents or catalysts can produce chiral allylic alcohols. Likewise, asymmetric additions of organometallic reagents to the aldehyde, mediated by chiral ligands or auxiliaries, can generate secondary alcohols with a defined stereochemistry at the carbinol center.
Table 3: Examples of Stereocontrol in the Derivatization of α,β-Unsaturated Aldehydes
| Reaction Type | Reagent/Catalyst System | Target Site | Stereochemical Outcome |
|---|---|---|---|
| Alkene Synthesis | Still-Gennari HWE Conditions | C2=C3 | Favors formation of the (Z)-alkene. nrochemistry.com |
| Asymmetric Michael Addition | Chiral secondary amine (e.g., MacMillan catalyst) | C3 | Creates a new stereocenter at C3 with high enantioselectivity. mdpi.comnih.gov |
| Asymmetric Conjugate Addition | R₂CuLi with a chiral ligand | C3 | Enantioselective addition of an R group to the β-carbon. acs.org |
| Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst with borane) | C1 | Enantioselective reduction to a chiral allylic alcohol. |
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System
The defining feature of 2-Methyl-2-octenal (B12649308) is its α,β-unsaturated carbonyl system, which consists of a carbonyl group conjugated with a carbon-carbon double bond. ontosight.ai This conjugation creates a delocalized π-electron system, resulting in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). nih.gov The electronegative oxygen atom polarizes the system, drawing electron density away from both the carbonyl carbon and, through vinylogy, the β-carbon. ucdavis.edu This electronic arrangement allows for two main modes of nucleophilic addition: direct (1,2-addition) to the carbonyl group and conjugate (1,4-addition or Michael addition) to the β-carbon. ucdavis.edu
The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor the kinetically controlled 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like cuprates, thiols, and amines, typically favor the thermodynamically more stable 1,4-conjugate addition.
Michael Addition Reactions with Nucleophiles
The Michael addition, a prime example of 1,4-conjugate addition, is a characteristic reaction for this compound. scienceopen.com In this reaction, a soft nucleophile (the Michael donor) adds to the electrophilic β-carbon of the α,β-unsaturated aldehyde (the Michael acceptor). scienceopen.com This reaction is of significant importance in biological systems where α,β-unsaturated aldehydes like 2-octenal (B7820987) can react with nucleophilic amino acid residues in proteins. scienceopen.com
Research has shown that 2-alkenals are highly reactive towards the nucleophilic side chains of cysteine, histidine, and lysine. scienceopen.com For instance, studies on the reaction of 2-octenal with hemoglobin have demonstrated the formation of Michael adducts with histidine residues. scienceopen.com The initial step involves the nucleophilic attack of the imidazole (B134444) nitrogen of histidine on the β-carbon of the aldehyde. scienceopen.com
Thiols are another important class of nucleophiles that readily undergo Michael addition with α,β-unsaturated aldehydes. The sulfur atom in a thiol is a soft nucleophile, making it highly effective for 1,4-addition. libretexts.org The reaction of this compound with a thiol (R-SH) would proceed via the attack of the thiolate anion on the β-carbon, leading to the formation of a thioether derivative. This reactivity is crucial in biological contexts, as it underlies the mechanism by which cellular antioxidants like glutathione (B108866) (GSH) can detoxify reactive aldehydes. imreblank.ch
The general mechanism for the Michael addition is initiated by the formation of the nucleophile (e.g., deprotonation of a thiol to a thiolate) which then attacks the β-carbon. This is followed by protonation of the resulting enolate intermediate to yield the final saturated product.
Schiff Base Formation Dynamics
In addition to Michael addition, this compound can react with primary amines at the carbonyl carbon to form an imine, also known as a Schiff base. ucdavis.edu This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. ucdavis.edu The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. numberanalytics.com Subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the Schiff base. ucdavis.edunumberanalytics.com
This reaction is fundamental in various biological and food chemistry contexts. For example, the reaction between aldehydes and the primary amine groups of amino acids, such as the ε-amino group of lysine, is a key step in the Maillard reaction, which contributes to flavor and color development in cooked foods. ucdavis.edu Studies involving 2-alkenals and amino acids have confirmed the formation of Schiff base adducts. scienceopen.com
Condensation Reactions
Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. This compound itself is a product of such reactions and can potentially participate in further condensations.
Aldol (B89426) Condensation Mechanisms and Products
Aldol condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. nih.gov It involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound (an aldol addition product), which can then dehydrate to give an α,β-unsaturated carbonyl compound. nih.gov
The synthesis of 2-methyl-2-alkenals via a crossed or mixed aldol condensation (involving two different aldehydes) can be challenging and often results in low yields due to the potential for self-condensation and the formation of multiple products. google.com For instance, the reaction of phenylacetaldehyde (B1677652) with hexanal (B45976) can produce the analogue 2-phenyl-2-octenal. researchgate.netbrewingforward.com More controlled syntheses are often preferred.
However, aldol-type reactions are significant degradation pathways for aldehydes in various systems. For example, under thermal stress, saturated aldehydes can undergo self-aldol condensation. Studies on lipid oxidation have shown that hexanal can dimerize via an aldol condensation to form 2-butyl-2-octenal, a structural isomer of this compound. mdpi.comnih.gov This reaction demonstrates that under certain conditions, aldehydes can act as both the nucleophilic enolate and the electrophilic carbonyl partner. mdpi.comnih.gov
Knoevenagel Condensation Analogues
The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgsigmaaldrich.com
The mechanism involves the base-catalyzed deprotonation of the active methylene (B1212753) compound to form a highly stabilized enolate (a potent nucleophile). numberanalytics.com This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting addition product readily undergoes dehydration to yield a stable, highly conjugated product. wikipedia.org
While specific examples of Knoevenagel condensation using this compound as the carbonyl component are not prominent in readily available literature, the synthesis of analogous α,β-unsaturated compounds is a classic application of this reaction. For example, reacting an aldehyde like hexanal with an active methylene compound such as diethyl 2-methylmalonate in the presence of a catalyst like piperidine (B6355638) would be a viable route to synthesize structures similar to this compound. The Doebner modification of this reaction uses pyridine (B92270) as a catalyst and solvent, often with an active methylene compound containing a carboxylic acid, which can lead to subsequent decarboxylation. wikipedia.org
Oxidation and Degradation Pathways
This compound, like other alkenals, is susceptible to oxidation and degradation through various atmospheric and biological pathways. The double bond and the aldehyde group are both reactive sites for oxidative processes.
Studies on the atmospheric degradation of the closely related compound (E)-2-octenal have provided significant insights. The gas-phase reaction of (E)-2-octenal with ozone (ozonolysis) has been investigated, revealing the formation of glyoxal (B1671930) and hexanal as the major primary products. researchgate.netconicet.gov.ar The proposed mechanism involves the initial addition of ozone to the C=C double bond to form a primary ozonide, which then decomposes to form a carbonyl compound (hexanal) and a Criegee intermediate. The Criegee intermediate subsequently decomposes to yield glyoxal.
Ozonolysis Products of (E)-2-Octenal
| Reactant | Product | Molar Yield (%) |
|---|---|---|
| (E)-2-Octenal | Glyoxal | 41 ± 3 |
| (E)-2-Octenal | Hexanal | 39 ± 3 |
Data from a study on the ozonolysis of (E)-2-octenal in an environmental chamber. researchgate.net
Furthermore, metal-catalyzed oxidation represents another important degradation pathway. Research has demonstrated that 2-octenal can be oxidized in the presence of transition metals to form 4-oxo-2-octenal (OOE). tandfonline.com This 4-oxo-2-alkenal is a genotoxic species that can react with DNA bases to form adducts. tandfonline.com This pathway highlights a mechanism for metal-catalyzed toxicity associated with lipid peroxidation products. tandfonline.com
In biological systems, the oxidation of 2-alkenals can be complex. In a study involving the reaction of 2-octenal with hemoglobin, the initially formed Michael adduct with a histidine residue was found to undergo further oxidation. scienceopen.com This led to the formation of Nτ-(1-carboxyheptan-2-yl)-histidine, indicating that the aldehyde group of the adducted 2-octenal was oxidized to a carboxylic acid, a reaction potentially mediated by the heme iron in hemoglobin. scienceopen.com
The reaction of (E)-2-octenal with nitrate (B79036) radicals (NO₃), an important nighttime atmospheric oxidant, has also been studied. The rate constant for this reaction has been determined, indicating that this is a viable pathway for its removal from the atmosphere. acs.org
Natural Occurrence and Biosynthetic Pathways
The C9 aldehyde 2-Methyl-2-octenal (B12649308) has been identified in a variety of natural contexts, contributing to the chemical ecology and flavor profiles of different organisms. Its presence spans the plant and animal kingdoms and is implicated in microbial metabolic activities.
Plant-Derived Sources
While this compound is utilized as a flavoring agent in the food industry, its documented natural occurrence in plants is not extensive. It is recognized as a volatile organic compound (VOC) that can contribute to the complex aroma profiles of various plant species. Research into the volatile components of numerous plants has identified a wide array of aldehydes, and it is within these complex mixtures that this compound is found. Its formation in plants is generally associated with the breakdown of lipids, a process that can be initiated by various stressors, including tissue damage and maturation.
Animal-Derived Sources
Furthermore, this compound plays a significant role in the chemical defense mechanisms of certain insects. It has been identified as a component of the defensive secretions of various species within the order Hemiptera (true bugs). nih.govresearchgate.netuni-bayreuth.de In these insects, the compound is released from specialized glands when they are threatened, acting as a repellent to predators.
Table 1: Documented Animal-Derived Sources of this compound
| Source Category | Specific Example | Role/Context |
|---|---|---|
| Cooked Meat | Beef | Flavor and aroma compound |
| Insect Defensive Secretions | Various Heteroptera species | Predator repellent |
Microbial Production and Secretion
The direct production and secretion of this compound by microorganisms is an area of ongoing research. While many fungi and bacteria are known to produce a diverse array of volatile organic compounds (VOCs), including various aldehydes, specific documentation of this compound as a microbial metabolite is not yet widespread. nih.govnih.gov However, given that the precursors for its biosynthesis are common products of microbial fatty acid metabolism, it is plausible that certain microbial species could synthesize this compound under specific growth conditions. The study of microbial volatilomes is a growing field, and it is possible that this compound will be identified as a product of more microbial species in the future.
Biosynthetic Routes from Precursor Molecules
The formation of this compound is not a primary metabolic pathway but rather a consequence of the breakdown of larger molecules, specifically unsaturated fatty acids, through oxidative processes.
Derivation from Unsaturated Fatty Acid Degradation
The carbon backbone of this compound originates from the degradation of polyunsaturated fatty acids (PUFAs), which are essential components of cellular membranes. The initial step in this process is the enzymatic or non-enzymatic oxidation of these fatty acids, leading to the formation of hydroperoxides. These unstable intermediates then undergo cleavage to produce a variety of smaller, volatile aldehydes and other compounds.
The specific fatty acid precursor can influence the resulting aldehyde profile. For instance, the degradation of linoleic acid and linolenic acid is known to produce a range of aldehydes. researchgate.net While a direct pathway from a single fatty acid to this compound is complex, it is understood to arise from the pool of smaller aldehydes generated during the initial stages of fatty acid breakdown.
Lipid Oxidation Pathways as Precursors
The formation of this compound is a clear indicator of lipid oxidation. This process involves a free-radical chain reaction that degrades lipids. The primary products are hydroperoxides, which are odorless, but they quickly decompose into a plethora of secondary and tertiary products, including a variety of aldehydes.
A key mechanism in the formation of larger, more complex aldehydes like this compound is the aldol (B89426) condensation reaction. nih.govwikipedia.orglibretexts.org This reaction involves the combination of two smaller aldehyde molecules. Specifically, a "crossed aldol condensation," where two different aldehydes react, is the most probable route for the formation of a branched-chain aldehyde like this compound. wikipedia.orglibretexts.orgyoutube.com
For example, the lipid oxidation process can generate simpler aldehydes such as propanal (a three-carbon aldehyde) and hexanal (B45976) (a six-carbon aldehyde). A crossed aldol condensation between propanal and hexanal could theoretically lead to the formation of a nine-carbon α,β-unsaturated aldehyde. Subsequent isomerization and other reactions could then result in the formation of this compound. This highlights that this compound is often considered a tertiary lipid oxidation product, arising from the interaction of secondary oxidation products. nih.govresearchgate.netnih.gov
Influence of Environmental and Processing Factors on Natural Production
The generation of this compound is highly dependent on external conditions that promote the degradation of lipids and amino acids and facilitate their subsequent reactions.
Thermal processing, such as cooking, baking, or frying, significantly accelerates the chemical reactions that lead to the formation of this compound. High temperatures promote both the Maillard reaction and lipid oxidation. researchgate.net
Lipid Oxidation: Unsaturated fatty acids, when heated, undergo oxidation to form unstable hydroperoxides. These hydroperoxides rapidly decompose into a complex mixture of smaller volatile compounds, including saturated and unsaturated aldehydes like hexanal, (E)-2-octenal, and 2,4-decadienal. researchgate.net
Aldol Condensation: The aldehydes generated from lipid oxidation can undergo further reactions. One of the most significant is the aldol condensation, where two aldehyde molecules react to form a larger α,β-unsaturated aldehyde. researchgate.netnih.gov For example, research has shown that aldehydes like heptanal (B48729) and acetaldehyde (B116499) can react via aldol condensation to form (E)-2-nonenal. researchgate.net It is through similar condensation reactions, potentially involving a C8 aldehyde like octenal and a one-carbon donor or the condensation of smaller aldehydes, that this compound is likely formed. The presence of amino acids can act as catalysts in these reactions. researchgate.net
The table below summarizes the formation of various aldehydes from lipid oxidation during the heating of different food matrices, illustrating the generation of precursors for potential aldol condensation reactions.
| Food Matrix / Precursor | Processing Condition | Resulting Aldehydes |
| Potato Chips | High-Temperature Frying | Aliphatic aldehydes |
| Radish Seeds | Microwave Treatment | Hexanal, (E)-2-nonenal, p-Cymene |
| Pumpkin Seeds | Cooking/Roasting | Hexanol, Hexanal, 2,4-decadienal |
This table is a compilation of findings from various studies on thermal processing effects. researchgate.net
The formation of aldehydes, including this compound and its precursors, can also occur during storage, even at ambient temperatures. This process is primarily driven by the autoxidation of fatty acids present in a product. A study on the long-term storage of soybean biodiesel, which is rich in fatty acid methyl esters, provides a clear model for this phenomenon. researchgate.net
Over a five-year storage period at room temperature, a significant reduction in unsaturated esters was observed, corresponding with an increase in oxidation products. researchgate.net While 2-octenal (B7820987) was not detected in the 5-year-old sample, it was found in an accelerated oxidation sample, indicating it is an intermediate in the degradation pathway. researchgate.net The related compound, 2-heptenal, was found in both stored and oxidized samples. researchgate.net
In food products, storage conditions such as temperature and duration directly impact the rate of these oxidative reactions. nih.govoup.com A study on tomato soup showed that during accelerated storage at elevated temperatures (37 °C and 42 °C), the concentration of unsaturated aldehydes like E-2-octenal declined over time, suggesting they are part of a dynamic system of formation and subsequent degradation or reaction. oup.com
The following table illustrates the changes in the concentration of related aldehydes in chili peppers during storage at ambient temperature.
| Compound | Storage Day 0 (Relative Content %) | Storage Day 12 (Relative Content %) |
| (E)-2-hexenal | 3.51 | 0.89 |
| Nonanal | 1.84 | 0.38 |
| (E)-2-octenal | 0.61 | 0.31 |
Data adapted from a study on "Hangjiao No. 2" chili peppers. nih.gov
Microbial metabolism is a potent source of a wide array of volatile compounds, including branched-chain aldehydes. During fermentation, microorganisms such as bacteria and yeast utilize enzymes to break down substrates like amino acids and fatty acids to produce energy and metabolic intermediates. researchgate.net
The catabolism of branched-chain amino acids (BCAAs) by microbes is a well-established pathway for producing flavored aldehydes. researchgate.net For example, various bacteria can convert leucine (B10760876) and isoleucine into 3-methylbutanal (B7770604) and 2-methylbutanal, respectively. researchgate.net While direct microbial synthesis of this compound is not extensively documented, microorganisms can create the necessary precursors. Microbial lipases can release free fatty acids, and subsequent oxidative activity can generate the octenal backbone. Concurrently, amino acid metabolism can provide the methyl group or smaller aldehydes for condensation reactions. researchgate.netnih.gov
Genetically engineered microorganisms are also being developed to produce specific chemicals. For instance, Corynebacterium crenatum has been modified to enhance the production of 2-methyl-1-butanol, demonstrating that microbial pathways can be harnessed to create specific branched-chain molecules. nih.gov This indicates the potential for microbial systems to be tailored for the production of compounds like this compound, even if it is not a common natural metabolite.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography, a powerful separation technique, is fundamental to isolating 2-Methyl-2-octenal (B12649308) from other volatile and semi-volatile compounds present in a sample. The choice of chromatographic method depends on the specific analytical goal, whether it is routine quantification, detailed aroma profiling, or comprehensive chemical fingerprinting.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely employed and robust technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
GC-MS has been instrumental in identifying and quantifying this compound in a variety of matrices. For instance, its presence as an off-flavor compound in wine has been investigated using GC-MS. researchgate.net In a study on the oxidative off-flavors in aged white wine, a quantitative method was developed using GC-MS/MS to analyze 18 different aroma compounds, including (E)-2-octenal. researchgate.net This method involved the derivatization of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, followed by solid-phase extraction and analysis by GC-MS/MS. researchgate.net
The selection of the appropriate GC column and temperature program is critical for achieving good separation of this compound from other isomeric and structurally similar compounds. The mass spectrometer provides definitive identification by comparing the obtained mass spectrum with reference libraries or through the interpretation of fragmentation patterns.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
GC-O allows for the creation of an aromagram, which is a plot of odor intensity versus retention time. By correlating the sensory data with the instrumental data from the MS detector, researchers can identify the specific compounds responsible for particular aroma attributes. This is particularly useful in the food and beverage industry for quality control and product development. The application of GC-O has been crucial in characterizing the aroma profiles of products like wine and black truffles. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToF-MS)
For highly complex samples containing hundreds or even thousands of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czchemistry-matters.com In GCxGC, two columns with different stationary phases are coupled in series. chemistry-matters.comnasa.gov The effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto the second, shorter column. nasa.gov This results in a two-dimensional separation, where compounds are separated based on two independent properties, such as volatility and polarity. nasa.gov
When coupled with a time-of-flight mass spectrometer (ToF-MS), which offers high-speed data acquisition, GCxGC-ToF-MS becomes a powerful tool for the detailed characterization of complex volatile profiles. ives-openscience.eu This technique has been successfully applied to the analysis of crude oils and wines, allowing for the separation and identification of a vast number of compounds that would co-elute in a one-dimensional separation. researchgate.netsbq.org.br The structured nature of the resulting two-dimensional chromatogram, where compounds of similar chemical classes often appear in distinct regions, aids in the identification of unknown components. gcms.cz
Mass Spectrometry-Based Approaches
Mass spectrometry is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity for the detection and identification of chemical compounds. Beyond its coupling with gas chromatography, several other mass spectrometry-based techniques are employed to study this compound and its derivatives.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Adduct Analysis
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds, including adducts formed from the reaction of this compound with other molecules. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. escholarship.org
This method is particularly valuable for studying the formation of DNA and protein adducts, which can have significant biological implications. nih.govresearchgate.net In a typical LC-ESI-MS/MS experiment, the sample is first separated by liquid chromatography. The eluent is then introduced into the ESI source, where the analytes are ionized. The resulting ions are then analyzed by a tandem mass spectrometer (MS/MS), which allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.gov This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for the quantification of target adducts. nih.gov
| Analytical Technique | Application for this compound | Key Advantages |
| GC-MS | Identification and quantification in various matrices. | Robust, well-established, good for volatile compounds. |
| GC-O | Aroma profiling and determining sensory impact. | Combines chemical and sensory analysis. |
| GCxGC-ToF-MS | Comprehensive analysis of complex volatile mixtures. | High peak capacity, structured chromatograms. |
| LC-ESI-MS/MS | Analysis of non-volatile adducts (e.g., with DNA, proteins). | High sensitivity and selectivity for adducts. |
| PTR-ToF-MS | Real-time monitoring of volatile organic compounds. | High time resolution, direct sample introduction. |
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Real-time Volatile Analysis
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a direct-injection mass spectrometry technique that allows for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. nih.govnih.gov In this method, hydronium ions (H3O+) are used as reagent ions to ionize VOCs with a proton affinity higher than that of water through a non-dissociative proton transfer reaction. nih.gov This "soft" ionization minimizes fragmentation, making the resulting mass spectra relatively simple and easy to interpret.
The coupling of PTR with a time-of-flight (ToF) mass analyzer provides high mass resolution and the ability to monitor a wide range of VOCs simultaneously and in real-time. researchgate.net PTR-ToF-MS is particularly useful for applications where temporal changes in VOC concentrations are of interest, such as monitoring flavor release during food consumption or tracking atmospheric pollutants. researcher.life This technique offers high sensitivity, with detection limits often in the parts-per-trillion by volume (pptv) range. nih.gov
Sample Preparation and Extraction Techniques
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile compounds like this compound from various sample matrices. The method's efficacy is highly dependent on several experimental parameters, and their optimization is crucial for achieving reliable and reproducible results.
The optimization process typically involves adjusting factors such as fiber coating, extraction temperature, extraction time, and equilibration time to maximize the extraction efficiency for the target analyte.
Fiber Coating: The choice of fiber is critical. For a broad range of volatile and semi-volatile compounds, including aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode stationary phase that can adsorb molecules of different polarities and sizes.
Extraction Temperature and Time: Higher temperatures generally increase the volatility of analytes, facilitating their transfer from the sample to the headspace. However, excessively high temperatures can risk thermal degradation of the analyte or the sample matrix. Studies have shown that for VOCs, an extraction temperature around 70°C for a duration of 50-60 minutes often yields optimal results.
Equilibration Time: Before the fiber is exposed, the sample is typically heated for a set period to allow the volatile compounds to reach equilibrium between the sample matrix and the headspace. An equilibration time of 60 minutes at the extraction temperature has been identified as effective in studies on VOCs in complex food matrices.
Desorption: After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. A desorption temperature of 250°C for 4 minutes is a common condition.
Table 2: Example of Optimized HS-SPME Parameters for Volatile Aldehyde Analysis
| Parameter | Optimized Condition (Study 1: Dry-Cured Ham) | Optimized Condition (Study 2: Chinese Chive) | Rationale |
|---|---|---|---|
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | CAR/PDMS, 85 µm | Broad-spectrum coating suitable for a wide range of VOCs, including aldehydes. |
| Equilibration Time | 60 min | 15 min | Allows analytes to reach equilibrium between the sample and the headspace. |
| Extraction Temperature | 70 °C | 70 °C | Increases analyte volatility, enhancing transfer to the headspace for extraction. |
| Extraction Time | 60 min | 50 min | Provides sufficient time for the fiber to adsorb the maximum amount of analyte. |
| Desorption Time | 4 min at 250 °C | 5 min | Ensures complete transfer of analytes from the fiber to the GC column. |
Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. This method is effective for isolating compounds like this compound from aqueous samples or for cleaning up complex organic mixtures.
The process involves vigorously mixing the sample solution with an extraction solvent in a separatory funnel. The target analyte, due to its chemical properties, will preferentially partition into the solvent in which it has a higher solubility. As this compound is an aldehyde with a significant hydrocarbon chain, it is more soluble in non-polar organic solvents than in water.
After mixing, the two liquid layers are allowed to separate. The layer containing the enriched analyte (the extract) is then collected. To maximize recovery, the extraction process is often repeated several times with fresh portions of the organic solvent. The combined organic extracts are then typically dried using an anhydrous salt (like magnesium sulfate) and concentrated before instrumental analysis.
Table 3: Solvents and Principles in Liquid-Liquid Extraction for this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Principle | Partitioning of a solute between two immiscible liquid phases. | This compound, being a relatively non-polar organic molecule, will preferentially move from an aqueous phase to a non-polar organic solvent. |
| Aqueous Phase | Typically water or a buffered aqueous solution containing the initial sample. | The sample matrix from which the analyte needs to be isolated. |
| Organic Phase | A water-immiscible organic solvent. Common choices include dichloromethane, ethyl acetate, or hexane. | The choice of solvent is critical; its polarity should be matched to the analyte to ensure high partition efficiency. |
| Apparatus | Separatory Funnel. | Allows for thorough mixing of the two phases and their subsequent separation. |
| Efficiency Factors | Solvent-to-sample volume ratio, number of extractions, pH of the aqueous phase (for acidic/basic compounds). | Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. |
Advanced Spectroscopic and Sensor Technologies
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a powerful analytical technique that provides two-dimensional separation of volatile compounds, enhancing the ability to analyze complex samples. This hyphenated method combines the separation power of gas chromatography based on volatility and column interaction with the separation capabilities of ion mobility spectrometry based on ion size, shape, and charge.
In this technique, volatile compounds from the sample's headspace are first introduced into a GC column. After separation in the GC, the compounds enter the IMS drift tube, where they are ionized and travel through a drift gas under the influence of an electric field. Larger ions experience more collisions with the drift gas and thus travel slower than smaller ions, enabling a second dimension of separation.
The result is a two-dimensional plot (or topographical map) of GC retention time versus IMS drift time, which provides a unique fingerprint of the sample's volatile profile. This enhanced separation is particularly useful for resolving isomeric compounds and identifying target analytes in complex matrices where chromatographic co-elution might be an issue. Optimization of headspace conditions, such as incubation temperature and time, is crucial for achieving high sensitivity and resolution. For instance, in the analysis of volatile compounds in beverages, an incubation temperature of 70°C for 30 minutes has been shown to be effective.
Table 4: Optimized HS-GC-IMS Parameters for Volatile Compound Analysis in Complex Matrices
| Parameter | Optimized Condition (Baijiu Analysis) | Purpose in Analysis of this compound |
|---|---|---|
| Sample Preparation | Dilution with saturated brine to 15% alcohol by volume. | Reduces matrix effects and standardizes sample volatility. |
| Incubation Temperature | 70 °C | Optimizes the partitioning of this compound into the headspace. |
| Incubation Time | 30 min | Ensures equilibrium is reached between the sample and the headspace. |
| Injection Volume | 200 µL | Provides a sufficient amount of analyte for sensitive detection without overloading the system. |
| Separation Principle | 1D: GC (Volatility) 2D: IMS (Ion Mobility) | Provides high-resolution separation, distinguishing this compound from other co-eluting VOCs. |
Nanoelectronic smelling, or the use of electronic noses (e-noses), represents a rapid and non-destructive approach for food quality assessment. These devices utilize an array of gas sensors that respond to volatile organic compounds, generating a characteristic "smellprint" or pattern for a given sample. This technology is highly relevant for monitoring food quality, where the aroma profile, including compounds like this compound, is a key indicator.
The sensor array typically consists of multiple sensors with partial specificity to different chemical classes. For instance, in assessing cooked chicken, an array of commercial MQ sensors was used to detect volatile compounds released during cooking, such as carbonyl compounds (e.g., hexanal (B45976), trans-2-octenal), which are close structural relatives of this compound.
Table 5: Sensor Types Used in Nanoelectronic Smelling for Food Volatiles
| Sensor Type | Target Compounds/Chemical Classes | Relevance for Detecting Aldehydes like this compound |
|---|---|---|
| MQ-2 | Smoke, LPG, Propane | General response to combustion byproducts and organic vapors. |
| MQ-3 | Alcohol, Ethanol | High sensitivity to alcohols, but can also respond to other VOCs. |
| MQ-4 | Methane, Natural Gas | Primarily targets methane but shows cross-sensitivity. |
| MQ-5 | LPG, Natural Gas | General sensor for combustible gases. |
| MQ-7 | Carbon Monoxide | Detects CO, often a product of thermal processes. |
| MQ-8 | Hydrogen (H₂) | Specific to hydrogen but can have cross-sensitivity. |
| MQ-135 | Ammonia (NH₃), CO₂, Nitrogen Oxides | Responds to compounds associated with air quality and spoilage. |
Environmental Fate and Biotransformation Studies of 2 Methyl 2 Octenal
This article delves into the environmental behavior of 2-methyl-2-octenal (B12649308), focusing on its atmospheric degradation and its metabolism by microorganisms.
Applications and Functional Roles Beyond Direct Use
Roles in Food Chemistry and Sensory Science
In the domain of food science, 2-Methyl-2-octenal (B12649308) is a noteworthy volatile compound, contributing to the complex tapestry of aromas and flavors and serving as an indicator of chemical changes within food products.
Detailed sensory analysis across different food products reveals a multifaceted aromatic character. For instance, in beef, (E)-2-octenal is associated with fatty and meaty aromas. researchgate.net In certain rice varieties, it may contribute to nutty flavors. researchgate.net The compound's presence in raw and roasted peanuts has been linked to citrus-like or pungent orange notes. researchgate.net Furthermore, it is a component of the volatile profile of certain fungi, such as the desert truffle Choiromyces cerebriformis, contributing to its unique aroma. tandfonline.com
Table 1: Documented Aroma and Flavor Contributions of this compound This interactive table summarizes the various aroma and flavor profiles attributed to this compound in different food products based on research findings.
| Food Product | Associated Aroma/Flavor Profile(s) |
|---|---|
| General | Fruity, Green ulprospector.comthegoodscentscompany.com |
| Beef | Fatty, Meaty, Beef-like researchgate.net |
| Yak Meat | General meat flavor mdpi.com |
| Chahua Chicken | Characteristic meat flavor upm.edu.my |
| Almonds/Peanuts | Citrus-like, Pungent/Orange, Fatty researchgate.net |
| Rice | Nutty researchgate.net |
| Desert Truffles | Fungal aroma tandfonline.com |
This compound is a well-established secondary product of lipid oxidation, the chemical process responsible for the deterioration of fats and oils, often leading to off-flavors. nih.govresearchgate.net Its formation is primarily linked to the degradation of specific unsaturated fatty acids.
Studies have shown that (E)-2-octenal is formed from the decomposition of linoleic acid hydroperoxides, specifically the 11-hydroperoxide isomer. tandfonline.commdpi.com It can also arise from the degradation of oleic acid. mdpi.com Because linoleic and oleic acids are abundant in many food products, including meats, vegetable oils, and fish, the detection of this compound can serve as a marker for the progression of lipid oxidation. tandfonline.commdpi.com For example, its concentration has been observed to increase during the ambient storage of edible oils like soybean and peanut oil, signaling oxidative changes. tandfonline.commdpi.com In fish, the presence of (E)-2-octenal is considered an indicator of the breakdown of oleic acid, contributing to off-flavors during storage. mdpi.com While it can contribute positively to meat flavor at low concentrations, its accumulation above a certain threshold is an indicator of aroma quality deterioration. mdpi.com
Table 2: Formation Pathways of this compound via Lipid Oxidation This interactive table outlines the precursor fatty acids that lead to the formation of this compound, highlighting its role as an oxidation marker.
| Precursor Fatty Acid | Formation Pathway | Significance as a Marker | Food Examples |
|---|---|---|---|
| Linoleic Acid | Decomposition of 11-hydroperoxide isomer tandfonline.commdpi.com | Indicates oxidation in linoleic-rich products | Vegetable oils (soybean, safflower), meats, nuts tandfonline.comresearchgate.net |
| Oleic Acid | Degradation product mdpi.com | Indicates oxidation in oleic-rich products | Fish, various meats mdpi.com |
The role of this compound extends to the flavor profiles of highly processed foods, including plant-based meat alternatives. During the stir-frying of some commercial plant-based pork mince products, the concentration of (E)-2-octenal has been shown to increase, suggesting it plays a role in simulating the aroma formation that occurs in authentic pork. scielo.br This indicates that thermal processing of plant-based ingredients can generate volatile compounds like this compound, which are also found in cooked meat.
Furthermore, its characteristic flavor notes are valuable in the development of flavor systems for consumables. Research into meat flavor formation has noted that heating specific precursors, such as certain iron complexes and nucleotides, can control the generation of a suite of flavor compounds, including (E)-2-octenal, to produce beefy, meaty, and savory flavor notes. google.comgoogle.com
Chemical Communication in Biological Systems
Beyond its role in food, this compound functions as a potent semiochemical—a chemical substance that carries a message—in a variety of biological systems, mediating interactions both within and between species.
(E)-2-octenal is a common component of the defensive secretions of numerous insects, particularly within the order Hemiptera (true bugs). sci-hub.se It functions as an alarm pheromone, a chemical signal that warns conspecifics of danger, causing them to disperse or exhibit other defensive behaviors.
Prominent examples include:
Bed Bugs (Cimex lectularius and Cimex hemipterus): (E)-2-octenal, along with (E)-2-hexenal, is a major component of the alarm pheromone released by adult and nymph bed bugs when they are disturbed. researchgate.netchowyang.com At lower concentrations, these same aldehydes are also part of the aggregation pheromone that encourages bed bugs to cluster together in harborages. chowyang.comnih.gov
Stink Bugs (Pentatomidae): Various stink bug species produce (E)-2-octenal as part of their defensive chemical blend. For example, it is specifically associated with the defensive secretions of the Neotropical stink bug Dichelops melacanthus. embrapa.brresearchgate.net
Minute Pirate Bugs (Orius sauteri): In this predatory bug, (E)-2-octenal induces a dose-dependent dispersal response. sci-hub.se Interestingly, it also acts as a sex pheromone, working synergistically with (E)-2,7-octadienal to attract male bugs. sci-hub.se
The function of (E)-2-octenal is not limited to repelling fellow insects; these secretions are also effective defenses against larger predators like mantises and ants. sci-hub.se
Table 3: Role of (E)-2-octenal in Insect Chemical Communication This interactive table details the function of (E)-2-octenal as a chemical signal in various insect species.
| Insect Species | Family/Order | Function(s) of (E)-2-octenal | Type of Signal |
|---|---|---|---|
| Cimex lectularius (Common Bed Bug) | Cimicidae/Hemiptera | Alarm Pheromone, Aggregation Pheromone Component researchgate.netchowyang.com | Intraspecific |
| Dichelops melacanthus (Stink Bug) | Pentatomidae/Hemiptera | Defensive Compound embrapa.brresearchgate.net | Interspecific/Intraspecific |
| Orius sauteri (Minute Pirate Bug) | Anthocoridae/Hemiptera | Dispersal (Alarm), Sex Pheromone Synergist sci-hub.se | Intraspecific |
| Various Hemiptera | Hemiptera | Defensive Compound, Alarm Pheromone sci-hub.seplos.org | Interspecific/Intraspecific |
Fungi, including both pathogenic and symbiotic species, can produce trans-2-octenal (B1212229). In some cases, this compound exhibits phytotoxic (toxic to plants) effects. For instance, volatiles produced by ectomycorrhizal truffles, including trans-2-octenal, were found to negatively affect the seed germination and growth of Arabidopsis thaliana. apsnet.org These phytotoxic fungal volatiles can inhibit plant growth and repress root development. researchgate.netnih.govfrontiersin.org
Conversely, plant-emitted volatiles can modulate interactions. A study on Nicotiana benthamiana plants infected with Tobacco Mosaic Virus (TMV) found that the infected plants release (E)-2-octenal. dntb.gov.ua This airborne signal was perceived by neighboring, healthy plants, priming their immune systems by upregulating the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways. This pre-emptive activation of defense responses led to enhanced resistance against subsequent TMV infection in the recipient plants, demonstrating a sophisticated plant-to-plant communication system mediated by this compound. dntb.gov.ua
Semiochemical Functions (e.g., Pheromones, Kairomones)
This compound, and its isomer (E)-2-octenal, function as semiochemicals, which are chemical signals that carry information between organisms. diva-portal.orgresearchgate.net These compounds play critical roles in the chemical communication of various insect species, acting as both pheromones (intraspecific communication) and kairomones (interspecific communication). diva-portal.orgplantprotection.pl
In several species of stink bugs (Hemiptera: Pentatomidae), (E)-2-octenal is a component of the defensive secretions produced in their metathoracic scent glands (in adults) and dorsal abdominal scent glands (in nymphs). scielo.br While primarily serving as a defense against predators, these secretions can also act as alarm pheromones, warning other stink bugs of danger. scielo.br Research has identified (E)-2-octenal as a significant compound in the defensive blend of the stink bug Dichelops melacanthus. embrapa.br
Beyond its role in defense and alarm, (E)-2-octenal also functions as a kairomone, a chemical signal that benefits the receiver of a different species. diva-portal.org For instance, parasitoid wasps of the genus Telenomus, which are natural enemies of stink bugs, are attracted to (E)-2-octenal. scielo.brembrapa.br This attraction allows the parasitoids to locate their stink bug hosts for egg-laying. scielo.br
The compound is also a known component in the pheromone blends of other insects. In the common bed bug, Cimex lectularius, (E)-2-octenal is one of the most abundant alarm pheromones. nih.gov It is also a key component of the aggregation pheromone for this species. nih.gov Furthermore, cocoon-spinning fifth-instar larvae of the codling moth, Cydia pomonella, produce an aggregation pheromone that includes (E)-2-octenal in its blend. frontiersin.org This pheromone attracts other larvae and also the prepupal parasitoid, Mastrus ridibundus. frontiersin.org In the ant species Apterostigma dentigerum, (E)-2-methyl-2-octenal has been identified as a volatile from the mandibular gland and is suggested to be part of the ant's chemical defense system. antwiki.org
Table 1: Examples of Semiochemical Functions of 2-Octenal (B7820987) Isomers
| Species | Compound | Gland/Source | Semiochemical Role | Function |
|---|---|---|---|---|
| Dichelops melacanthus (Stink Bug) | (E)-2-Octenal | Scent Glands | Allomone / Alarm Pheromone | Defense against predators, warning conspecifics. scielo.brembrapa.br |
| Telenomus sp. (Parasitoid Wasp) | (E)-2-Octenal | Stink Bug Host | Kairomone | Host location. scielo.brembrapa.br |
| Cimex lectularius (Bed Bug) | (E)-2-Octenal | Scent Glands | Alarm Pheromone / Aggregation Pheromone | Elicits alarm behavior, promotes aggregation. nih.gov |
| Cydia pomonella (Codling Moth) | (E)-2-Octenal | Larvae | Aggregation Pheromone / Kairomone | Attracts other larvae and parasitoids. frontiersin.org |
| Apterostigma dentigerum (Ant) | (E)-2-Methyl-2-octenal | Mandibular Gland | Allomone (putative) | Chemical defense. antwiki.org |
Role as Chemical Intermediates in Organic Synthesis
This compound is a valuable chemical intermediate in the field of organic synthesis. ontosight.aigoogle.com Its structure, featuring an α,β-unsaturated aldehyde, provides a versatile platform for a variety of chemical transformations. ontosight.aiorgsyn.org This reactivity allows it to be a precursor for the synthesis of other complex molecules. orgsyn.org
The compound can be synthesized through several methods, including the isomerization of 2-alkylacroleins. google.com A patented process describes the preparation of 2-methyl-2-alkenals by isomerizing 2-alkylacroleins in the presence of hydrogen and a catalyst containing palladium and rare earth metal compounds. google.com This process can yield this compound, and the co-produced 2-methyloctanal (B1594714) is also a useful intermediate, which can be oxidized to form the corresponding carboxylic acid. google.com
As an α,β-unsaturated aldehyde, this compound can participate in a range of important synthetic reactions. These include:
1,2-Additions: Nucleophiles can add to the carbonyl carbon.
1,4-Additions (Conjugate Additions): Nucleophiles can add to the β-carbon of the carbon-carbon double bond. orgsyn.org
Diels-Alder Reactions: The double bond can act as a dienophile. orgsyn.org
Organocatalyzed Transformations: It can serve as a substrate in various modern synthetic methodologies. orgsyn.org
These reactions make this compound and similar α,β-unsaturated aldehydes useful building blocks for creating more complex chemical structures, which may have applications in pharmaceuticals and other areas of chemical manufacturing. ontosight.aiorgsyn.org
Table 2: Synthetic Reactions Involving α,β-Unsaturated Aldehydes like this compound
| Reaction Type | Description | Potential Product Type |
|---|---|---|
| 1,2-Addition (Nucleophilic Addition) | Addition of a nucleophile directly to the carbonyl carbon atom. | Secondary Allylic Alcohol |
| 1,4-Addition (Conjugate Addition) | Addition of a nucleophile to the β-carbon of the alkene. | Saturated Aldehyde with a new substituent at the β-position. orgsyn.org |
| Diels-Alder Reaction | [4+2] cycloaddition reaction where the alkene acts as a dienophile. | Substituted Cyclohexene derivative. orgsyn.org |
| Reduction | Reduction of the aldehyde and/or the alkene. | Allylic alcohol, saturated alcohol, or saturated aldehyde. |
| Oxidation | Oxidation of the aldehyde group. | α,β-Unsaturated Carboxylic Acid. |
Future Research Directions and Unexplored Areas
Elucidation of Novel Biosynthetic Pathways in Diverse Organisms
The natural origins of 2-Methyl-2-octenal (B12649308) and related compounds are not fully understood. While it's known to be a component of some natural aromas and pheromones, the specific enzymatic reactions and genetic pathways that lead to its formation in various organisms remain largely uncharacterized.
Prodigiosin (B1679158) Biosynthesis: Research into the biosynthesis of prodigiosin, a red pigment produced by bacteria like Serratia, has shown that 2-octenal (B7820987) is a precursor to one of its key components, 2-methyl-3-n-amyl-pyrrole (MAP). nih.govfrontiersin.orgresearchgate.net The process involves the enzyme PigD, which catalyzes the reaction between 2-octenal and pyruvate. nih.govfrontiersin.orguniprot.org This suggests that pathways for similar methyl-substituted alkenals may exist in other microorganisms.
Fatty Acid Metabolism: In mangoes, (E)-2-octenal levels have been linked to linoleic acid metabolism, indicating that fatty acid degradation pathways are a likely source of this and similar compounds. acs.org Further investigation into the fatty acid metabolism of various plants, fungi, and bacteria could reveal novel biosynthetic routes to this compound. mdpi.com
Fungal Volatiles: Some fungi are known to produce trans-2-octenal (B1212229), which can have phytotoxic effects. ppjonline.orgnih.gov Exploring the genomes and metabolic products of a wider range of fungal species could identify the enzymes and pathways responsible for this compound synthesis.
Advanced Mechanistic Studies of Reactivity under Varied Conditions
The reactivity of this compound is attributed to its α,β-unsaturated aldehyde structure. ontosight.ai Understanding how this compound reacts under different environmental conditions is crucial for predicting its stability, fate, and potential interactions.
Atmospheric Degradation: Studies on similar unsaturated aldehydes, like trans-2-hexenal (B146799) and (E)-2-octenal, show they are degraded in the atmosphere by ozone (O₃) and chlorine (Cl) atoms. acs.orgresearchgate.netconicet.gov.ar The primary products of (E)-2-octenal ozonolysis are glyoxal (B1671930) and hexanal (B45976). researchgate.netconicet.gov.ar Future research should focus on the specific reaction kinetics and product formation of this compound with key atmospheric oxidants under various temperatures and humidity levels.
Aqueous Phase Chemistry: The behavior of aldehydes in aqueous environments, such as aerosols and clouds, is complex. acs.org Acid-catalyzed reactions of aldehydes like hexanal in acidic aerosols can lead to the formation of aldol (B89426) condensation products and hemiacetals. colorado.edu Investigating the reactivity of this compound in aqueous phases of varying pH and composition will be important for understanding its environmental transport and impact.
Reactions with Biomolecules: The α,β-unsaturated carbonyl group in compounds like this compound can react with nucleophiles, such as the amino acid residues in proteins. pnas.org For instance, (E)-2-octenal has been shown to modify hemoglobin. researchgate.net Mechanistic studies on the reactions of this compound with DNA, proteins, and other biological macromolecules will clarify its potential biological activities and toxicological profile.
Development of Sustainable and Green Synthesis Routes
Current industrial synthesis of this compound often relies on traditional chemical methods. ontosight.ai The development of more environmentally friendly and sustainable production methods is a key area for future research.
Biocatalysis: Utilizing enzymes or whole microorganisms for the synthesis of this compound offers a promising green alternative. The enzymes involved in the prodigiosin pathway, for example, could be engineered for the specific production of this compound. nih.govfrontiersin.org
Aldol Condensation: The aldol condensation of aldehydes is a common method for forming α,β-unsaturated aldehydes. mdpi.com Research into using greener catalysts and solvents for the self-condensation of butanal and the crossed aldol condensation of appropriate aldehydes could lead to more sustainable synthesis routes.
High-Throughput Analytical Methodologies for Complex Matrices
Detecting and quantifying this compound in complex samples like food, beverages, and environmental matrices can be challenging. Developing rapid and sensitive analytical methods is essential for quality control and research.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing volatile compounds. nih.govmdpi.com The development of high-throughput GC-MS methods, possibly coupled with advanced sample preparation techniques like solid-phase microextraction (SPME), would facilitate the rapid screening of this compound in numerous samples. nih.govmdpi.com
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a sensitive, real-time technique for detecting volatile organic compounds (VOCs) without prior separation. mdpi.comrsc.org This method could be adapted for the high-throughput analysis of this compound in air and the headspace of various products.
Derivatization Techniques: For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization of the aldehyde group can improve sensitivity and selectivity. Methods using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successful for other aldehydes and could be optimized for high-throughput analysis of this compound. researchgate.net
Table 1: Current and Potential Analytical Techniques for this compound
| Analytical Technique | Principle | Application for this compound | Potential for High-Throughput |
|---|---|---|---|
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. mdpi.com | Widely used for the analysis of aldehydes in various matrices. nih.gov | Moderate to high, can be enhanced with autosamplers and rapid GC methods. |
| PTR-MS | Soft chemical ionization allows for real-time detection of VOCs. rsc.org | Suitable for monitoring atmospheric concentrations and real-time release from products. researchgate.net | High, as it provides instantaneous measurements. |
| LC-MS with Derivatization | Chemical modification of the aldehyde allows for separation and detection by LC-MS. researchgate.net | Can be used for quantifying the compound in liquid samples. | High, particularly with ultra-high-performance liquid chromatography (UHPLC) systems. |
Comprehensive Ecological Roles and Inter-species Communication
The role of this compound in the natural world is an area ripe for discovery. While related compounds are known to act as signaling molecules, the specific functions of this compound are not well-defined.
Pheromonal Activity: (E)-2-octenal is a known component of the scent glands of some insects and may function as a defensive chemical or a sex pheromone. researchgate.netbioone.org Research is needed to determine if this compound plays a similar role in insect communication, potentially as an alarm pheromone, aggregation signal, or sex attractant.
Plant-Insect Interactions: Plants release a variety of volatile organic compounds (VOCs) to deter herbivores or attract their predators. ontosight.ai Investigating whether this compound is emitted by plants in response to stress or herbivory could reveal its role in plant defense mechanisms.
Microbial Communication: Fungi and bacteria produce a wide array of volatiles that can influence the behavior of other microorganisms. nih.gov Studying the production of this compound by microbes and its effect on neighboring species could uncover its role in microbial ecology and inter-species communication.
Potential for Bioremediation and Environmental Management
Understanding the environmental fate of this compound is crucial, including its potential for being broken down by microorganisms.
Biodegradation Pathways: Identifying microorganisms that can metabolize this compound and elucidating the enzymatic pathways involved is a key first step. This knowledge could be applied to develop bioremediation strategies for environments contaminated with this or similar aldehydes.
Monitoring Environmental Impact: As an alkenal, this compound has the potential to contribute to the formation of ground-level ozone and particulate matter. ontosight.ai Further studies are needed to quantify its atmospheric reactivity and contribution to air pollution.
Structure-Activity Relationship Studies for Specific Applications
Systematically modifying the structure of this compound and evaluating the impact on its biological or sensory properties can lead to the development of new molecules with specific applications.
Flavor and Fragrance: The sensory properties of this compound and related compounds are of interest to the flavor and fragrance industry. thegoodscentscompany.comthegoodscentscompany.com Structure-activity relationship (SAR) studies could help in designing new molecules with desirable aroma profiles, such as specific fruity, green, or fatty notes. thegoodscentscompany.comresearchgate.net
Antimicrobial Activity: Some aldehydes exhibit antimicrobial properties. plos.org SAR studies could explore how modifications to the alkyl chain length or the position of the methyl group in this compound affect its ability to inhibit the growth of bacteria and fungi.
Quorum Sensing Inhibition: Cinnamaldehyde and its analogs have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication process. plos.org Given the structural similarities, investigating the potential of this compound and its derivatives to act as quorum sensing inhibitors could lead to new antipathogenic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-2-octenal, and how can experimental parameters (e.g., catalysts, solvents) be optimized?
- Methodological Answer : The synthesis of this compound typically involves aldol condensation of hexanal with acetone under basic or acidic catalysis. For laboratory-scale production, optimize reaction conditions by varying catalysts (e.g., NaOH vs. H₂SO₄), solvent polarity (e.g., ethanol vs. water), and temperature (60–80°C). Monitor reaction progress via GC-MS or TLC. Purification via fractional distillation (boiling point: ~203.9°C ) ensures high purity. Characterization should include ¹H/¹³C NMR to confirm α,β-unsaturated aldehyde structure and FT-IR for carbonyl (C=O) stretching bands (~1680–1720 cm⁻¹) . Report yield and purity metrics (e.g., ≥95% by HPLC) following journal guidelines for reproducibility .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H NMR should show a doublet for the α,β-unsaturated proton (δ 9.5–10.0 ppm) and allylic methyl groups (δ 1.6–1.8 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190–200 ppm) .
- FT-IR : Detect C=O stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 140.12 (C₉H₁₆O) with fragmentation patterns matching α,β-unsaturated aldehydes.
Cross-validate results with computational tools (e.g., density functional theory for NMR chemical shift prediction) to resolve ambiguities .
Q. How does this compound's stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : Stability studies should assess degradation under light, heat, and oxygen exposure. Store in amber glassware at −20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor purity via HPLC every 3–6 months; degradation products (e.g., peroxides) can be identified using LC-MS. Report degradation kinetics (e.g., half-life) and storage recommendations in supplementary materials .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) in this compound studies be resolved?
- Methodological Answer : Contradictions often arise from stereochemical or conformational dynamics. For example, unusual coupling constants in ¹H NMR may indicate rotational isomerism. Use variable-temperature NMR (−50°C to 50°C) to slow conformational exchange and clarify splitting patterns. Compare experimental data with computational simulations (e.g., Gaussian for spin-spin coupling constants) . Document all parameters (e.g., solvent, temperature) to align with IUPAC reporting standards .
Q. What computational strategies are effective in modeling this compound's reactivity in organocatalytic reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate transition-state energies for reactions like Michael additions. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions with kinetic studies (e.g., Arrhenius plots) and correlate with experimental yields. Publish computational workflows and raw data in repositories like Zenodo for reproducibility .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed using advanced chromatography?
- Methodological Answer : Trace impurities (e.g., isomers or oxidation byproducts) require high-resolution LC-MS/MS or GC×GC-TOF. Optimize chromatographic columns (e.g., C18 for LC, DB-5MS for GC) and ionization modes (ESI+/ESI−). Use internal standards (e.g., deuterated analogs) for quantification. Report limits of detection (LOD) and quantification (LOQ) in line with FDA guidelines for analytical method validation .
Data Presentation Guidelines
- Tables : Include physicochemical properties (e.g., density: 0.835 g/cm³ , FEMA 3711 for flavor applications) and spectral data. Avoid duplicating figures in text .
- Ethics : For studies involving biological testing, declare compliance with institutional review board (IRB) protocols and cite ethical guidelines (e.g., Declaration of Helsinki) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
